![molecular formula C16H17IN6O2 B11221131 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol](/img/structure/B11221131.png)
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties. The presence of iodine and methoxy groups adds to its unique chemical properties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable diketone and hydrazine derivative.
Formation of the triazole ring: Using a cyclization reaction involving an appropriate hydrazine and nitrile.
Coupling of the pyrazole and triazole rings: Through a condensation reaction.
Introduction of the iodo and methoxy groups: Via electrophilic substitution reactions on a phenol derivative.
Final condensation: To form the imino linkage between the triazole and phenol moieties.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography.
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The iodine atom can be substituted by nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including thiols, amines, and alkoxides.
Major Products
Quinones: From oxidation of the phenol group.
Amines: From reduction of the imino group.
Substituted phenols: From nucleophilic substitution of the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential inhibitor of enzymes due to its complex structure.
Antimicrobial activity: Possible use as an antimicrobial agent.
Medicine
Drug development: Exploration as a lead compound for new pharmaceuticals.
Diagnostic agents: Potential use in imaging and diagnostic applications.
Industry
Material science: Use in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of “4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” would depend on its specific application. Generally, it may interact with molecular targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering signal transduction pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-chloro-6-methoxyphenol
- 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-bromo-6-methoxyphenol
Uniqueness
The presence of the iodine atom in “4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” imparts unique reactivity and potential biological activity compared to its chloro and bromo analogs. Iodine is a larger halogen and can influence the compound’s electronic properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H17IN6O2 |
|---|---|
Molekulargewicht |
452.25 g/mol |
IUPAC-Name |
4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2-iodo-6-methoxyphenol |
InChI |
InChI=1S/C16H17IN6O2/c1-9-5-10(2)22(21-9)16-20-19-11(3)23(16)18-8-12-6-13(17)15(24)14(7-12)25-4/h5-8,24H,1-4H3/b18-8+ |
InChI-Schlüssel |
PIMYWGBFPZEHMH-QGMBQPNBSA-N |
Isomerische SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C(=C3)I)O)OC)C)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C(=C3)I)O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide](/img/structure/B11221052.png)
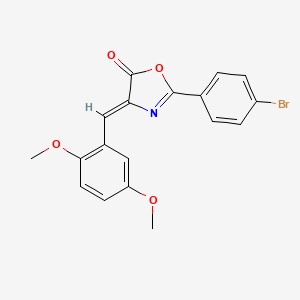
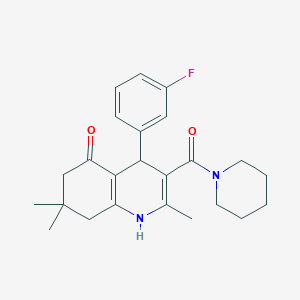

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221056.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11221064.png)
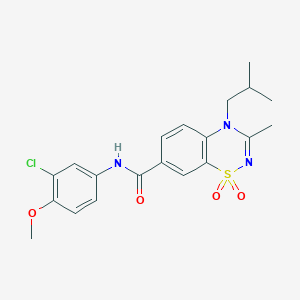
![(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11221084.png)
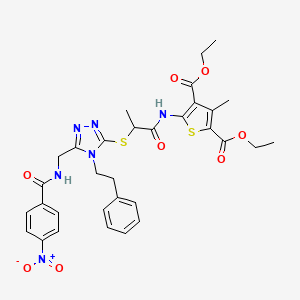
![2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11221087.png)

![7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221097.png)
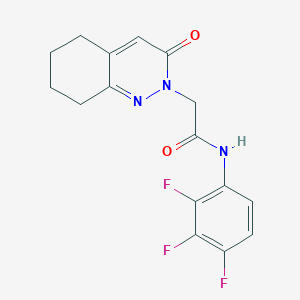
![6-allyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221106.png)
